molecular formula C32H28N4O5 B4307017 ETHYL 5-{[3-CYANO-4-(4-METHOXYANILINO)-2-PYRIDYL]OXY}-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE

ETHYL 5-{[3-CYANO-4-(4-METHOXYANILINO)-2-PYRIDYL]OXY}-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE

Cat. No.: B4307017
M. Wt: 548.6 g/mol
InChI Key: HKHDMFWFELQCEI-UHFFFAOYSA-N
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Description

Ethyl 5-({3-cyano-4-[(4-methoxyphenyl)amino]pyridin-2-yl}oxy)-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core, a pyridine ring, and multiple functional groups such as cyano, methoxy, and ester groups. The presence of these functional groups makes this compound highly versatile and useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[3-CYANO-4-(4-METHOXYANILINO)-2-PYRIDYL]OXY}-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.

    Functional Group Modifications: The cyano, methoxy, and ester groups can be introduced through various functional group transformations, such as nucleophilic substitution, esterification, and cyanation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-({3-cyano-4-[(4-methoxyphenyl)amino]pyridin-2-yl}oxy)-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-diones, while reduction of the cyano group can result in the formation of primary amines.

Scientific Research Applications

Ethyl 5-({3-cyano-4-[(4-methoxyphenyl)amino]pyridin-2-yl}oxy)-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities and receptor-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials, such as organic semiconductors and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of ETHYL 5-{[3-CYANO-4-(4-METHOXYANILINO)-2-PYRIDYL]OXY}-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-({3-cyano-4-[(4-methoxyphenyl)amino]pyridin-2-yl}oxy)-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-({3-cyano-4-[(4-hydroxyphenyl)amino]pyridin-2-yl}oxy)-1-(4-hydroxyphenyl)-2-methyl-1H-indole-3-carboxylate: This compound has hydroxyl groups instead of methoxy groups, which can affect its solubility and reactivity.

    Ethyl 5-({3-cyano-4-[(4-chlorophenyl)amino]pyridin-2-yl}oxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylate: The presence of chlorine atoms can enhance the compound’s electron-withdrawing properties and influence its chemical behavior.

    Ethyl 5-({3-cyano-4-[(4-methylphenyl)amino]pyridin-2-yl}oxy)-1-(4-methylphenyl)-2-methyl-1H-indole-3-carboxylate: The methyl groups can increase the compound’s hydrophobicity and affect its interaction with biological targets.

The uniqueness of ETHYL 5-{[3-CYANO-4-(4-METHOXYANILINO)-2-PYRIDYL]OXY}-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[3-cyano-4-(4-methoxyanilino)pyridin-2-yl]oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N4O5/c1-5-40-32(37)30-20(2)36(22-8-12-24(39-4)13-9-22)29-15-14-25(18-26(29)30)41-31-27(19-33)28(16-17-34-31)35-21-6-10-23(38-3)11-7-21/h6-18H,5H2,1-4H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHDMFWFELQCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-{[3-CYANO-4-(4-METHOXYANILINO)-2-PYRIDYL]OXY}-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-{[3-CYANO-4-(4-METHOXYANILINO)-2-PYRIDYL]OXY}-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-{[3-CYANO-4-(4-METHOXYANILINO)-2-PYRIDYL]OXY}-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-{[3-CYANO-4-(4-METHOXYANILINO)-2-PYRIDYL]OXY}-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 5-{[3-CYANO-4-(4-METHOXYANILINO)-2-PYRIDYL]OXY}-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-{[3-CYANO-4-(4-METHOXYANILINO)-2-PYRIDYL]OXY}-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE

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